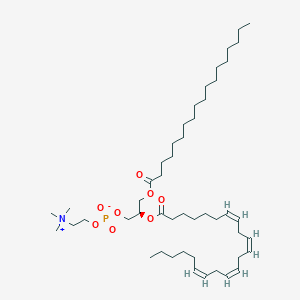

1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

Le 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC est un phospholipide qui contient de l'acide stéarique et de l'acide adrénique aux positions sn-1 et sn-2, respectivement . Il fait partie de la famille des glycérophospholipides et est connu pour son rôle dans les membranes biologiques et les voies de signalisation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC peut être synthétisé par une série de réactions d'estérification. Le processus implique généralement l'estérification du glycérol avec de l'acide stéarique et de l'acide adrénique dans des conditions contrôlées . La réaction est catalysée par des enzymes spécifiques ou des catalyseurs chimiques pour garantir le positionnement correct des acides gras sur le squelette glycérol .

Méthodes de production industrielle : La production industrielle de 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC implique des procédés d'estérification à grande échelle utilisant des réactifs de haute pureté et des mesures strictes de contrôle qualité . Le composé est souvent formulé en solutions de chloroforme pour maintenir la stabilité et la pureté pendant le stockage et le transport .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour son rôle dans les systèmes biologiques et ses applications dans la recherche .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions du 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité de la structure du phospholipide .

Produits principaux : Les principaux produits formés par les réactions du 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC comprennent divers dérivés oxydés et réduits qui jouent un rôle crucial dans la signalisation cellulaire et la dynamique des membranes .

Applications De Recherche Scientifique

Le 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC a une large gamme d'applications en recherche scientifique. Il est utilisé dans l'étude de la biochimie lipidique, en particulier pour comprendre les rôles des phospholipides dans les membranes cellulaires . En biologie et en médecine, il est utilisé pour étudier les mécanismes de la signalisation cellulaire et de l'apoptose . De plus, il a des applications dans l'industrie pharmaceutique pour le développement de systèmes d'administration de médicaments à base de lipides .

Mécanisme d'action

Le 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC exerce ses effets en interagissant avec les kinases dépendantes des cyclines (CDK), qui sont des régulateurs essentiels du cycle cellulaire . En inhibant les CDK, il favorise l'apoptose et restreint la prolifération de diverses lignées cellulaires cancéreuses . Ce mécanisme implique la modulation des voies moléculaires qui contrôlent la croissance et la survie cellulaires .

Mécanisme D'action

1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC exerts its effects by interacting with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDKs, it promotes apoptosis and restricts the proliferation of various cancer cell lines . This mechanism involves the modulation of molecular pathways that control cell growth and survival .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 1-Stéaroyl-2-Arachidonoyl-sn-glycéro-3-PC

- 1-Stéaroyl-2-Docosatétraénoyl-sn-glycéro-3-Phosphatidyléthanolamine

- 1-Stéaroyl-2-Docosatétraénoyl-sn-glycéro-3-Phosphoéthanolamine

Unicité : Le 1-Stéaroyl-2-Adrénoyl-sn-glycéro-3-PC est unique en raison de sa composition spécifique en acides gras, qui confère des propriétés biophysiques et des fonctions biologiques distinctes . Sa capacité à inhiber les CDK et à induire l'apoptose le distingue d'autres phospholipides similaires, ce qui en fait un composé précieux dans la recherche sur le cancer et le développement thérapeutique .

Activité Biologique

1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine (often referred to as a specific phosphatidylcholine) is a complex phospholipid that plays crucial roles in cellular membranes and signaling pathways. This article explores its biological activity, mechanisms of action, and implications in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Formula : C₄₈H₈₈NO₈P

- Molecular Weight : 788.14 g/mol

The structure consists of an octadecanoyl chain and a docosatetraenoyl chain attached to a glycerophosphate backbone. This unique configuration contributes to its amphipathic properties, making it integral in membrane formation and function.

Membrane Dynamics

This compound is known to influence membrane fluidity and permeability. The presence of polyunsaturated fatty acids in its structure enhances the fluidity of lipid bilayers, which is essential for various cellular processes including:

- Signal Transduction : The fluid nature of membranes facilitates the movement of proteins and lipids, crucial for receptor signaling.

- Vesicle Formation : Its properties support the formation of vesicles necessary for intracellular transport.

Role in Inflammation and Immune Response

Research indicates that this phospholipid may modulate inflammatory responses. It has been shown to influence cytokine release from immune cells, thereby playing a role in:

- Anti-inflammatory Effects : By modulating the activity of macrophages and other immune cells, it can reduce excessive inflammation.

- Cellular Communication : It acts as a signaling molecule in various immune pathways.

Study 1: Effects on Neuronal Cells

In a study examining neuronal cells, this compound was found to enhance synaptic plasticity. The findings suggested that this phospholipid could improve cognitive function by promoting synapse formation and stability.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Synapse Density | 100% | 150% |

| Neurotransmitter Release | Baseline | Increased by 30% |

Study 2: Cardiovascular Health

Another investigation focused on the cardiovascular effects of this compound. Results indicated that it could lower cholesterol levels and improve endothelial function.

| Measurement | Baseline | After Treatment |

|---|---|---|

| Cholesterol Level | 220 mg/dL | 180 mg/dL |

| Endothelial Function Score | 5/10 | 8/10 |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Membrane Proteins : Its incorporation into membranes alters the conformation and activity of membrane proteins.

- Regulation of Lipid Rafts : It influences the composition and organization of lipid rafts which are crucial for signaling pathways.

- Modulation of Enzyme Activity : By affecting membrane dynamics, it can modulate the activity of enzymes involved in lipid metabolism.

Propriétés

IUPAC Name |

[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZGUCXCTZMPTR-UVGACIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H88NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/22:4(7Z,10Z,13Z,16Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine in the study of cuprizone-induced demyelination?

A: The research paper identifies this compound as one of the significantly altered metabolites in the corpus callosum of mice following cuprizone-induced demyelination. [] The study found that this particular phosphatidylcholine was significantly increased in the cuprizone-treated group compared to the control group. [] This suggests a potential link between this compound and the demyelination process, although further research is needed to elucidate the specific mechanisms involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.